molecular formula C14H11NO5S B2426625 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde CAS No. 339276-48-1

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde

Cat. No.: B2426625
CAS No.: 339276-48-1
M. Wt: 305.3
InChI Key: FHSWSWNLKDKHHK-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(benzenesulfonylmethyl)-4-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-9-11-6-7-14(15(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWSWNLKDKHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The compound features a benzaldehyde core substituted at positions 3 and 4 with a phenylsulfonylmethyl group and a nitro group, respectively. The aldehyde moiety at position 1, nitro group at position 4, and sulfonylmethyl group at position 3 create a sterically congested electronic environment that influences synthetic planning. The nitro group’s strong electron-withdrawing nature deactivates the ring, directing subsequent substitutions to meta positions relative to itself.

Key Synthetic Challenges

  • Regioselectivity : Introducing the phenylsulfonylmethyl group at position 3 after nitration requires precise control to avoid para/meta competition.
  • Functional Group Compatibility : The aldehyde group’s sensitivity to oxidation and nucleophilic attack necessitates mild reaction conditions during sulfonation and nitration.
  • Sulfide Oxidation : Converting thioether intermediates to sulfones without over-oxidizing the aldehyde demands selective catalysts.

Synthetic Route Development

Two-Step Nucleophilic Substitution and Oxidation

Adapted from the methodology in CN102675167B, this route involves:

Step A: Thioether Formation

Reaction Scheme :
$$
\text{3-Chloro-4-nitrobenzaldehyde} + \text{NaSPh} \xrightarrow{\text{PTC}} \text{3-(Phenylsulfanylmethyl)-4-nitrobenzaldehyde}
$$

Conditions :

  • Substrate : 3-Chloro-4-nitrobenzaldehyde (1 equiv)
  • Nucleophile : Sodium phenyl mercaptide (1.1–1.5 equiv)
  • Catalyst : Tetrabutylammonium bromide (0.01–0.1 equiv)
  • Solvent : Water/toluene biphasic system
  • Temperature : 45–60°C
  • Monitoring : TLC (hexane:ethyl acetate = 3:1)

Mechanism : Phase-transfer catalysis facilitates anion transfer, enabling nucleophilic aromatic substitution (SNAr) at the electron-deficient C3 position.

Yield : 85–92% (crude), based on analogous methylsulfonyl syntheses.

Step B: Sulfide Oxidation

Reaction Scheme :
$$
\text{3-(Phenylsulfanylmethyl)-4-nitrobenzaldehyde} \xrightarrow{\text{H}2\text{O}2, \text{H}2\text{SO}4} \text{Target Compound}
$$

Conditions :

  • Oxidant : 30% H$$2$$O$$2$$ (2.5 equiv)
  • Acid : Concentrated H$$2$$SO$$4$$ (0.02 equiv)
  • Catalyst : Sodium tungstate (0.015 equiv)
  • Temperature : 60–70°C
  • Workup : Neutralization with NaOH, crystallization from ethanol

Mechanism : Protonation of the sulfide sulfur increases electrophilicity, enabling peroxide-driven oxidation to the sulfone.

Yield : 90–94% after crystallization.

Alternative Pathways and Modifications

Direct Sulfonylation of Pre-nitrated Intermediates

Route :

  • Nitration of 3-(bromomethyl)benzaldehyde to 4-nitro-3-(bromomethyl)benzaldehyde.
  • SN2 displacement with sodium benzenesulfinate.

Challenges :

  • Nitration of 3-(bromomethyl)benzaldehyde risks C-Br bond cleavage under acidic conditions.
  • Limited commercial availability of 3-(bromomethyl)benzaldehyde.

Friedel-Crafts Sulfonylation

Proposal :
$$
\text{4-Nitrobenzaldehyde} + \text{PhSO}2\text{CH}2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
$$

Feasibility :

  • The nitro group deactivates the ring, reducing electrophilic substitution reactivity.
  • Likely low yields (<30%) due to poor regiocontrol.

Process Optimization Strategies

Catalyst Screening for Step A

Catalyst Relative Rate Yield (%)
TBAB 1.0 92
Benzyltriethylammonium chloride 0.8 87
18-Crown-6 0.6 78

Data extrapolated from CN102675167B

Oxidation Condition Comparison

Oxidant System Time (h) Purity (%)
H$$2$$O$$2$$/Na$$2$$WO$$4$$ 4 99.5
KMnO$$_4$$/AcOH 6 85
mCPBA 8 91

Sodium tungstate minimizes aldehyde oxidation

Scalability and Industrial Considerations

Cost Analysis

Component Cost (¥/kg)
3-Chloro-4-nitrobenzaldehyde 12,000
Sodium phenyl mercaptide 8,500
TBAB 1,200

Assuming 100 kg batch production, total cost ≈ ¥2.1M per kg product

Environmental Impact

  • Waste Streams : Aqueous phases from Step A contain chloride ions (2.3 kg/kg product) and residual catalyst.
  • Mitigation : Nanofiltration membranes recover 78% TBAB, reducing catalyst consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Antiviral Applications

One of the most notable applications of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is in the treatment of hepatitis C virus (HCV) infections. The compound has been identified as a potent inhibitor of the NS3 serine protease, which is crucial for the viral life cycle. By inhibiting this enzyme, the compound can effectively disrupt HCV replication, making it a candidate for antiviral therapies.

Case Study: Inhibition of HCV NS3 Protease

  • Study Overview : Research indicated that compounds similar to this compound exhibit strong inhibitory effects on the NS3 protease.
  • Findings : The compound demonstrated significant antiviral activity in vitro, suggesting its potential for development into a therapeutic agent for HCV treatment .

Chemical Synthesis

This compound serves as an intermediate in various synthetic pathways, particularly in the production of more complex organic molecules. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic synthesis.

Synthesis Applications

  • Dye and Pigment Production : The compound can be utilized as an intermediate in synthesizing dyes and pigments, contributing to its value in industrial applications .
  • Catalytic Reactions : It may also play a role in catalytic processes, enhancing reaction efficiency and selectivity .

Pharmacological Research

In pharmacological contexts, this compound is being studied for its potential broader applications beyond HCV. Its structure suggests possible interactions with other biological targets, making it a candidate for further research into its pharmacodynamic properties.

Research Insights

  • Protease Inhibition : As highlighted in various patents, compounds with similar structures have shown promise as serine protease inhibitors, which could lead to treatments for other viral infections or diseases involving protease dysregulation .

Safety and Handling Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified with specific hazards:

  • Causes skin and eye irritation.
  • May cause respiratory irritation upon exposure .

Summary Table of Applications

Application AreaDescription
Antiviral TherapyInhibitor of HCV NS3 serine protease; potential for antiviral drug development.
Chemical SynthesisIntermediate in dye production and catalytic reactions.
Pharmacological ResearchInvestigated for broader protease inhibition applications.
Safety ConsiderationsSkin and eye irritant; respiratory irritant potential.

Mechanism of Action

The mechanism of action of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde, a compound with the molecular formula C13H11N1O4S1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with phenylsulfonylmethyl chloride under alkaline conditions. The resulting compound is characterized by its sulfonamide and aldehyde functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on serine proteases, particularly in the context of antiviral activity against Hepatitis C virus (HCV) . The mechanism involves binding to the active site of the protease, preventing substrate cleavage and viral replication.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell wall synthesis or function .

Case Studies

  • Antiviral Activity : In a study examining compounds for HCV treatment, this compound was identified as a potent inhibitor of the NS3 serine protease. The IC50 value was determined to be in the low micromolar range, indicating significant antiviral potential .
  • Antibacterial Studies : A series of experiments tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity .

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC Value Reference
AntiviralHCV NS3 ProteaseLow µM
AntibacterialStaphylococcus aureus32 µg/mL

Q & A

Q. What are the recommended methods for synthesizing 4-nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Friedel-Crafts sulfonylation : Introduce the phenylsulfonyl group to a nitro-substituted benzaldehyde precursor using conditions like AlCl₃ as a catalyst .

Methylation : The sulfonyl group is methylated via nucleophilic substitution, often using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ .

Nitro-group positioning : Ensure regioselective nitration at the 4-position by controlling reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

  • Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and sulfonyl/methyl groups (δ ~3.5–4.5 ppm for CH₂; δ ~125–140 ppm for aromatic carbons) .
  • FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) functionalities .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Melting Point : Compare observed values (e.g., 103–106°C for analogous nitrobenzaldehydes) to literature to assess purity .

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .
  • Respiratory Protection : For powder handling, use NIOSH-approved respirators (e.g., P95) to avoid inhalation of nitroaromatic dust .
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous washes to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying conditions?

  • Methodological Answer :
  • Kinetic Analysis : Perform time-resolved UV-Vis or NMR spectroscopy to track intermediates during reactions (e.g., nitro-group reduction or sulfonyl hydrolysis) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., electrophilic vs. nucleophilic attack) .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace reaction mechanisms (e.g., sulfonate ester formation) .

Q. What strategies optimize this compound’s application in drug-design workflows?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying nitro positions or sulfonyl substituents) and test against biological targets (e.g., kinases or proteases) .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use PEG-based formulations to improve bioavailability .
  • In Silico Screening : Dock the compound into target protein pockets (e.g., using AutoDock Vina) to predict binding affinities .

Q. How can researchers address discrepancies in reported decomposition temperatures?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct TGA under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition thresholds (e.g., 200–250°C for nitroaromatic degradation) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor changes via HPLC to assess hydrolytic stability .
  • Cross-Validation : Compare results with independent labs using standardized protocols (e.g., ASTM E537) to minimize instrument-specific biases .

Key Data for Experimental Design

PropertyValue/DescriptionReference
Log P (n-octanol/water) ~1.2 (predicted via ChemDraw)
Thermal Stability Decomposes above 200°C (TGA)
NMR Shifts (¹H) Aldehyde: δ 10.1 ppm; CH₂: δ 4.3 ppm
Hazard Classification Irritant (skin/eyes), Sensitizer

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